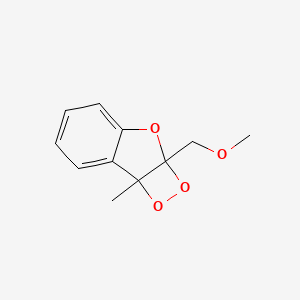
2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran is a complex organic compound that belongs to the class of dioxetanes These compounds are characterized by a four-membered ring containing two oxygen atoms The specific structure of this compound includes a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzofurans can be reacted with peroxides to introduce the dioxetane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain reaction conditions within the desired parameters .
Chemical Reactions Analysis
Types of Reactions
2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological pathways. For instance, the dioxetane ring can undergo cleavage to generate reactive oxygen species, which can then interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2a,7b-Dihydro-2a-methyl-7b-phenyl-1,2-dioxeto(3,4-b)benzofuran: Similar structure but with a phenyl group instead of a methoxymethyl group.
5-(Acetyloxy)-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran: Contains an acetyloxy group and two methyl groups.
Uniqueness
The uniqueness of 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxymethyl group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications .
Properties
CAS No. |
128753-95-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2a-(methoxymethyl)-7b-methyldioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C11H12O4/c1-10-8-5-3-4-6-9(8)13-11(10,7-12-2)15-14-10/h3-6H,7H2,1-2H3 |
InChI Key |
ARJDXFBUKZADPX-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=CC=C3OC1(OO2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


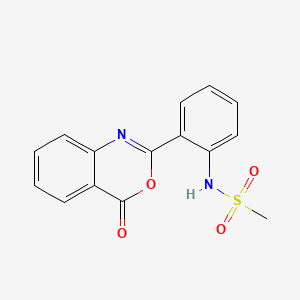
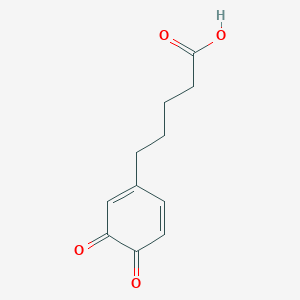
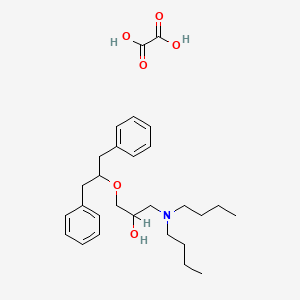
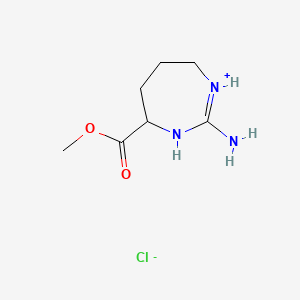
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
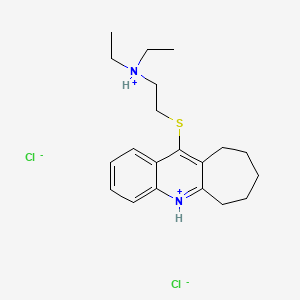
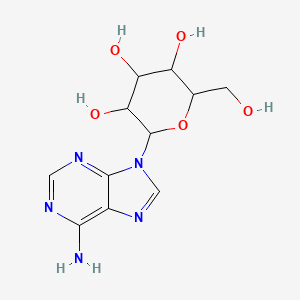
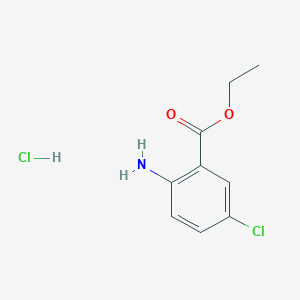
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
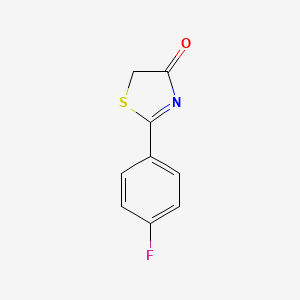
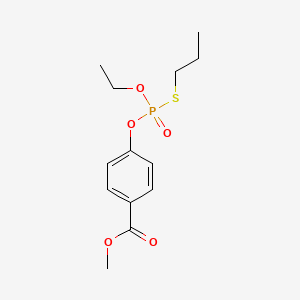
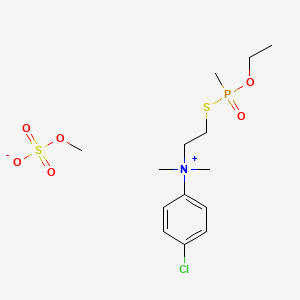
![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)

